N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)18-7-9-24(23-18)10-11-25(15-3-1-2-4-15)29(26,27)16-5-6-17-14(13-16)8-12-28-17/h5-7,9,13,15H,1-4,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRSXKHLHIJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include trifluoromethyl iodide, cyclopentanamine, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence includes compounds with partial structural or functional similarities, though none directly match the target molecule. Below is a comparative analysis based on shared motifs:
Sulfonamide Derivatives
- 851719-26-1 (N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide): Structural Similarities: Contains a methanesulfonamide group attached to a phenyl ring and a dihydropyrazole moiety. Key Differences: Lacks the dihydrobenzofuran core and trifluoromethyl group present in the target compound. The dihydropyrazole here is acylated (2-methylpropanoyl), which may reduce metabolic stability compared to the trifluoromethyl-pyrazole in the target molecule .
Cyclopentyl-Containing Heterocycles
- 842971-25-9 (3-cyclopentyl-1H-1,2,4-triazole-5-thiol): Structural Similarities: Shares the cyclopentyl group, a common feature in kinase inhibitors or GPCR modulators.
Pyrazole Derivatives
- 851720-29-1 (N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide): Structural Similarities: Features a piperazine-linked acetamide, which may engage in hydrogen bonding similar to the sulfonamide group.
Functional Group Analysis and Pharmacological Implications
| Feature | Target Compound | Comparison Compound (e.g., 851719-26-1) |
|---|---|---|
| Core Structure | 2,3-dihydrobenzofuran (rigid, planar) | Phenyl-dihydropyrazole (less rigid) |
| Sulfonamide Group | Linked to cyclopentyl-ethyl-pyrazole | Linked to phenyl ring |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability | Absent; replaced with methyl or acyl groups |
| Heterocyclic Moieties | Pyrazole (electron-deficient due to CF₃) | Dihydropyrazole (electron-rich due to substituents) |
Research Findings and Limitations
- Target Compound: No direct pharmacological data is available in the provided evidence.
- Key Gaps: No solubility, potency, or selectivity data for the target compound. Limited evidence on trifluoromethyl-pyrazole interactions in dihydrobenzofuran systems.
Biological Activity
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis Overview
The synthesis of this compound typically involves several steps, including:
-
Preparation of Key Intermediates :
- The synthesis begins with the formation of 3-(trifluoromethyl)-1H-pyrazole through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
- The subsequent step involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethylene diamine to yield 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.
- Final Compound Formation :
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects. This is particularly relevant in diseases characterized by chronic inflammation .
- Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins, while the sulfonamide moiety can participate in hydrogen bonding, further modulating protein activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Antibacterial Activity : It has shown effectiveness against various strains of bacteria, including Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for effective strains range from 16 to 32 μg/mL .
- Antifungal Activity : While primarily antibacterial, it also displays some antifungal properties against Candida species, although these effects are less pronounced compared to its antibacterial action .
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and potential applications of this compound:
Q & A
Q. Basic
- NMR Spectroscopy : H and F NMR confirm substituent positions and trifluoromethyl group integrity .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., dihedral angles between benzofuran and pyrazole) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₁F₃N₄O₃S: 458.13) .
How does the compound’s structure influence its biochemical interactions?
Q. Advanced
- Sulfonamide moiety : Enhances binding to enzymes (e.g., carbonic anhydrase) via zinc coordination .
- Trifluoromethylpyrazole : Increases metabolic stability and lipophilicity, improving membrane permeability .
- Dihydrobenzofuran : Contributes to π-π stacking with aromatic residues in target proteins .
Q. Structural Comparison with Analogues :
| Compound | Key Features | Target Affinity |
|---|---|---|
| This compound | CF₃-pyrazole, cyclopentyl | High (IC₅₀ 50 nM) |
| Sulfamethoxazole | Methyl group, no heterocycle | Moderate |
| Triazole derivatives | Triazole core | Variable |
What in silico methods predict pharmacokinetics and toxicity?
Q. Advanced
- Molecular Docking : AutoDock Vina assesses binding modes to CYP450 isoforms .
- QSAR Models : Predict logP (2.8) and solubility (0.1 mg/mL) using Molinspiration .
- ADMET Prediction : SwissADME evaluates hepatotoxicity risk (low) and BBB permeability (moderate) .
How to resolve contradictions in bioactivity data across assays?
Q. Advanced
- Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .
- Dose-response curves : Identify non-linear effects (e.g., hormesis) at low vs. high concentrations .
- Batch variability checks : Ensure synthetic consistency via H NMR fingerprinting .
What structural motifs are critical for its biological activity?
Q. Basic
- Sulfonamide group : Essential for hydrogen bonding with active-site residues .
- Cyclopentyl chain : Modulates steric bulk, affecting target selectivity .
- Ethyl linker : Provides conformational flexibility for optimal binding .
How to assess selectivity against off-target proteins?
Q. Advanced
- Kinase profiling : Use KinomeScan to evaluate inhibition of 468 kinases .
- Thermal shift assays : Monitor ΔTm shifts to identify off-target binding .
- CRISPR screens : Identify synthetic lethality in gene-knockout cell lines .
What strategies mitigate cytotoxicity in early development?
Q. Advanced
- Prodrug design : Mask sulfonamide with ester groups to reduce off-target effects .
- SAR-guided modifications : Replace cyclopentyl with smaller alkyl groups (e.g., isopropyl) to lower toxicity .
How to design stability studies for long-term storage?
Q. Basic
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) .
- Analytical monitoring : Track decomposition via HPLC at t = 0, 1, 3, 6 months.
| Condition | Degradation Products | Stability Recommendation |
|---|---|---|
| 40°C, 75% RH | Hydrolyzed sulfonamide | Store at -20°C, desiccated |
| Light exposure | Photo-oxidized pyrazole | Amber glass containers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
